1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one
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Overview
Description
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a piperazine ring substituted with a fluorophenyl group and a triazoloquinoxaline moiety, making it a unique structure with diverse chemical properties.
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . .
Pharmacokinetics
It’s known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This could potentially affect nucleotide synthesis and the regulation of adenosine function .
Preparation Methods
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the attachment of the triazoloquinoxaline moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine or triazoloquinoxaline rings are replaced with other groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position and nature of the substituents on the compound.
Scientific Research Applications
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes. Its unique structure allows for the exploration of various pharmacological activities.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes, signaling pathways, and gene expression.
Industry: The compound can be utilized in the development of new materials, catalysts, or other industrial applications where its chemical properties are advantageous.
Comparison with Similar Compounds
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-fluorophenyl)piperazine: This compound shares the piperazine ring and fluorophenyl group but lacks the triazoloquinoxaline moiety, resulting in different chemical and biological properties.
Triazoloquinoxaline derivatives: These compounds contain the triazoloquinoxaline moiety but may have different substituents on the piperazine ring, leading to variations in their activity and applications.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6OS/c1-15-25-26-21-22(24-18-4-2-3-5-19(18)29(15)21)31-14-20(30)28-12-10-27(11-13-28)17-8-6-16(23)7-9-17/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXMHTVBAYAAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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